zinc;benzenesulfonylmethanesulfinate
Overview
Description
zinc;benzenesulfonylmethanesulfinate is a chemical compound with the empirical formula C14H14O8S4Zn and a molecular weight of 503.91 g/mol . This compound is known for its role as a reagent in organic synthesis, particularly in the methylation of nitrogen-containing heterocycles . It is inspired by nature’s methylating agent, S-adenosyl methionine (SAM), and is used in various chemical reactions due to its unique properties .
Preparation Methods
The synthesis of zinc;benzenesulfonylmethanesulfinate typically involves the reaction of sulfonyl chlorides with zinc dust . The general synthetic route includes:
Reaction of sulfonyl chlorides with zinc dust: This step involves the reduction of sulfonyl chlorides to form the corresponding sulfinates.
Formation of the zinc complex: The sulfinates are then reacted with zinc to form the final product, this compound.
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
zinc;benzenesulfonylmethanesulfinate undergoes several types of chemical reactions, including:
C-C Bond Formation: It is used as a catalyst in carbon-carbon bond formation reactions.
C-H Activation:
Common reagents and conditions used in these reactions include:
Catalysts: Various metal catalysts can be used to enhance the reaction efficiency.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are commonly used.
Temperature: Reactions are typically carried out at controlled temperatures to optimize yield and selectivity.
The major products formed from these reactions depend on the specific substrates and conditions used but often include methylated heterocycles and other functionalized organic molecules .
Scientific Research Applications
zinc;benzenesulfonylmethanesulfinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of zinc;benzenesulfonylmethanesulfinate involves its ability to act as a methylating agent. The compound facilitates the transfer of methyl groups to target molecules through a radical mechanism inspired by S-adenosyl methionine (SAM) . This process involves the generation of radical intermediates that react with the target molecules, leading to the formation of methylated products .
Comparison with Similar Compounds
zinc;benzenesulfonylmethanesulfinate can be compared with other similar compounds, such as:
Zinc trifluoromethanesulfonate: Another zinc-based reagent used in organic synthesis.
Zinc n-propylsulfinate: Used in similar reactions but with different reactivity and selectivity.
Zinc trifluoromethanesulfinate: Known for its use in trifluoromethylation reactions.
The uniqueness of this compound lies in its ability to effectively methylate nitrogen-containing heterocycles through a radical mechanism, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
zinc;benzenesulfonylmethanesulfinate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O4S2.Zn/c2*8-12(9)6-13(10,11)7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOSEKSQAHHKH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O8S4Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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